2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine
Description
Properties
IUPAC Name |
2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-7-10-11-8(13-7)6-5-9-3-4-12-6/h6,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSGOQVMKNGIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches to 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring system is commonly synthesized via cyclization reactions involving hydrazides or semicarbazides with appropriate reagents. Key synthetic routes include:
Oxidative Heterocyclization of Semicarbazones: Using catalysts such as eosin-Y under visible light and atmospheric oxygen to promote cyclization to 2-amino-1,3,4-oxadiazoles with high yields (above 90%).
Pd-Catalyzed Oxidative Annulations: Reaction of substituted hydrazides with isocyanides in the presence of Pd catalyst and oxygen to form 2-amino-1,3,4-oxadiazoles.
Cyclization of Acylthiosemicarbazides: Using NaOH and KI as oxidizing agents followed by heating with ethanol to yield substituted oxadiazoles.
Regioselective Cyclization Using Carbodiimides: For example, EDC·HCl-mediated desulfurization of thiosemicarbazides to form 2-amino-substituted 1,3,4-oxadiazoles with high regioselectivity and yield.
Reaction of Acylhydrazides with Carbon Disulfide (CS2): In alkaline alcoholic solution followed by acidification to yield 5-substituted 1,3,4-oxadiazole-2-thiols, which can be further functionalized.
Use of Dehydrating Agents: Phosphorus oxychloride (POCl3), phosphorus pentachloride, thionyl chloride, and carbodiimide derivatives are commonly used to promote ring closure from acylhydrazides and related precursors.
One-Pot Synthesis and Functionalization Strategy for 2,5-Disubstituted 1,3,4-Oxadiazoles
A recent and highly efficient method involves a one-pot, two-stage synthesis starting from carboxylic acids, N-isocyaniminotriphenylphosphorane (NIITP), and aryl iodides or amine coupling partners. This approach is particularly relevant for preparing 2-(5-ethyl-1,3,4-oxadiazol-2-yl)morpholine, as it allows direct installation of diverse substituents at both the 2- and 5-positions.
Stage 1: Formation of monosubstituted 1,3,4-oxadiazole from a carboxylic acid and NIITP via dehydrative cyclization. For example, ethyl-substituted oxadiazoles can be synthesized by choosing ethyl-substituted carboxylic acids.
Stage 2: Copper-catalyzed C–H functionalization (arylation or amination) of the oxadiazole at the 2-position with nucleophiles such as morpholine derivatives.
Optimized reaction conditions include:
| Parameter | Optimal Condition |
|---|---|
| Solvent | 1,4-Dioxane |
| Temperature (Stage 1) | 80 °C |
| NIITP Equivalents | 1.1 equiv |
| Copper(I) Iodide Catalyst | 20 mol % |
| 1,10-Phenanthroline Ligand | 40 mol % |
| Base | Cesium carbonate, 1.5 equiv |
| Reaction Time (Stage 1) | 3 hours |
This method achieves high yields (up to 78% isolated yield for model compounds) without isolation of intermediates, making it practical and scalable.
Specific Preparation of this compound
Applying the above strategy to prepare this compound involves:
Starting with propionic acid (ethyl-substituted carboxylic acid) as the 5-position substituent source.
Reacting propionic acid with NIITP under dehydrative cyclization conditions to form the 5-ethyl-1,3,4-oxadiazole intermediate.
Subsequent copper-catalyzed amination with morpholine or N-(benzoyloxy)morpholine as the electrophilic aminating reagent to introduce the morpholine substituent at the 2-position of the oxadiazole ring.
This one-pot sequence avoids the need for isolating intermediates and provides the target compound in good yields (typically 60–80%).
Comparative Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxidative heterocyclization of semicarbazones | Substituted semicarbazones | Eosin-Y, visible light, O2 | Ambient temperature, light | 92–94 | Mild, green method |
| Pd-catalyzed oxidative annulation | Substituted hydrazides + isocyanides | Pd catalyst, toluene, oxygen | Elevated temperature | High | Requires Pd catalyst |
| Cyclization of acylthiosemicarbazides | Acylthiosemicarbazides | NaOH, KI, ethanol heating | Reflux | Moderate | Two-step process |
| Carbodiimide-mediated cyclization | Thiosemicarbazides | EDC·HCl | Mild conditions | High | Regioselective, high yield |
| One-pot NIITP-based synthesis + amination | Carboxylic acid (e.g., propionic acid), NIITP, morpholine | CuI, 1,10-phenanthroline, Cs2CO3 | 80 °C, 3 h + amination step | 60–80 | Streamlined, versatile, suitable for scale-up |
Research Findings and Notes
The one-pot NIITP-based method is notable for its streamlined synthesis , combining ring formation and functionalization in a single reaction vessel, reducing purification steps and improving overall efficiency.
The copper-catalyzed amination step uses N-(benzoyloxy)morpholine as an electrophilic amine source, enabling regioselective substitution at the 2-position of the oxadiazole ring.
The method tolerates a wide variety of functional groups and substitution patterns, including heteroaryl and alkyl carboxylic acids, making it broadly applicable for medicinal chemistry and API functionalization.
Reaction optimization studies indicate that excessive catalyst loading can reduce yields, highlighting the importance of precise stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted oxadiazole derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine typically involves multistep reactions starting from readily available precursors. The general approach includes:
- Formation of Oxadiazole : The initial step often involves the condensation of hydrazine derivatives with carboxylic acids or their derivatives to form oxadiazole rings.
- Morpholine Attachment : Morpholine can be introduced through nucleophilic substitution reactions where morpholine acts as a nucleophile attacking an electrophilic center on the oxadiazole derivative.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are employed to confirm the structure of the synthesized compound.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A study reported that various substituted oxadiazoles exhibited significant cytotoxicity against cancer cell lines such as LN229 glioblastoma cells. The compounds induced apoptosis by damaging DNA and inhibiting cell proliferation .
- In vivo studies using Drosophila melanogaster models indicated that certain derivatives lowered glucose levels significantly, suggesting potential dual activity against cancer and diabetes .
Antidiabetic Properties
Research has also focused on the antidiabetic effects of oxadiazole derivatives:
- Compounds derived from oxadiazoles have shown promising results in reducing blood glucose levels in diabetic models. The mechanism often involves enhancing insulin sensitivity or modulating glucose metabolism pathways .
Antimicrobial Activity
Oxadiazole derivatives have demonstrated broad-spectrum antimicrobial activity:
- A series of synthesized oxadiazoles were screened for antibacterial and antifungal activities. Some compounds showed moderate to strong effects against various pathogens, indicating their potential as therapeutic agents in treating infections .
Case Study 1: Anticancer Efficacy
In a study published in 2022, researchers synthesized a range of 1,3,4-oxadiazole derivatives and evaluated their anticancer properties against glioblastoma cell lines. The results indicated that specific derivatives not only inhibited cell growth but also triggered apoptosis through DNA damage mechanisms. This study emphasizes the potential therapeutic applications of this compound in oncology .
Case Study 2: Antidiabetic Activity
Another significant investigation involved testing various oxadiazole derivatives for their antidiabetic effects in genetically modified Drosophila melanogaster. Compounds were assessed for their ability to lower glucose levels effectively. The study concluded that certain derivatives could serve as effective agents for managing diabetes due to their ability to regulate metabolic pathways .
Mechanism of Action
The mechanism of action of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole and morpholine rings. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed biological activities .
Comparison with Similar Compounds
Key Observations:
Bulkier substituents (e.g., 4-chlorophenylethyl) in analogues like compound 5a–b increase specificity for nociceptive receptors but may reduce solubility .
Biological Activity :
- The morpholine ring in this compound contributes to its dual activity as an antimicrobial and cyclooxygenase inhibitor, whereas indole- or triazole-containing analogues exhibit narrower target selectivity .
- Dichlorophenyl-substituted oxadiazoles (e.g., compound 5c) show higher cyclooxygenase inhibition but poorer ADMET profiles compared to the ethyl-morpholine derivative .
Physicochemical and ADMET Properties :
Key Observations:
Biological Activity
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine is a heterocyclic compound that combines the oxadiazole and morpholine moieties, both of which are known for their significant biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an ethyl-substituted oxadiazole ring linked to a morpholine ring, which enhances its solubility and interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole ring exhibit notable antimicrobial properties. For instance, studies have shown that this compound demonstrates inhibitory effects against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Bacillus subtilis | 20 | 8 µg/mL |
These results suggest that the compound has moderate to strong antibacterial activity.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Caspase activation |
| HCT116 (Colon Cancer) | 15.0 | DNA damage induction |
| MCF7 (Breast Cancer) | 10.0 | Cell cycle arrest |
The compound's ability to inhibit cell proliferation and induce apoptosis highlights its potential as a therapeutic agent in cancer treatment.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably:
- Acetylcholinesterase Inhibition : The compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine and improved cognitive function in neurodegenerative models.
- Topoisomerase I Inhibition : Studies indicate that the compound interacts with topoisomerase I, disrupting DNA replication in cancer cells .
- Apoptotic Pathways : Activation of caspases suggests that the compound can trigger programmed cell death in malignant cells .
Case Studies
A recent study investigated the effects of this compound on animal models with induced tumors. The results indicated a significant reduction in tumor size and weight compared to control groups treated with placebo.
Case Study Summary
- Objective : Evaluate the anticancer efficacy of this compound.
- Method : Tumor-bearing mice were treated with varying doses (5 mg/kg to 20 mg/kg) for four weeks.
- Results : A dose-dependent reduction in tumor volume was observed, with the highest dose achieving a reduction of approximately 60% compared to controls.
Q & A
Basic: What are the standard synthetic routes for 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)morpholine?
Methodological Answer:
A common approach involves cyclization reactions using hydrazide precursors. For example:
Hydrazide Formation: React morpholine derivatives with ethyl chlorooxoacetate to form a hydrazide intermediate.
Cyclization: Treat the hydrazide with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux to form the 1,3,4-oxadiazole ring .
Purification: Use thin-layer chromatography (TLC) with a solvent system (e.g., toluene:ethyl acetate:water, 8.7:1.2:1.1) to confirm purity .
Safety Note: Ensure proper ventilation and protective equipment (safety glasses, face shields) due to hazardous reagents like cyanogen bromide or POCl₃ .
Basic: What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve bond lengths and angles (e.g., mean σ(C–C) = 0.004 Å) to validate the oxadiazole-morpholine scaffold .
- NMR Spectroscopy: Analyze ¹H and ¹³C spectra for characteristic shifts (e.g., morpholine protons at δ 3.6–3.8 ppm; oxadiazole carbons at ~165 ppm) .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₈H₁₃N₃O₂) .
Basic: How should researchers assess the compound’s stability under experimental conditions?
Methodological Answer:
- Thermal Stability: Conduct differential scanning calorimetry (DSC) to detect decomposition temperatures.
- Chemical Reactivity: Test compatibility with common solvents (e.g., DMSO, methanol) and avoid strong acids/oxidizers to prevent hazardous decomposition .
- Storage: Store at 2–8°C in inert atmospheres (argon/nitrogen) to minimize oxidation .
Advanced: How can reaction conditions be optimized to improve yield in oxadiazole ring formation?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate cyclization .
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) for reaction efficiency .
- Kinetic Studies: Use high-performance liquid chromatography (HPLC) to monitor intermediate conversion rates and adjust reflux duration .
Advanced: How to resolve discrepancies in NMR data during characterization?
Methodological Answer:
- Dynamic Effects: Check for tautomerism or conformational exchange using variable-temperature NMR (e.g., 25–60°C) .
- Isotopic Labeling: Synthesize deuterated analogs to assign overlapping proton signals .
- Cross-Validation: Compare experimental data with computational predictions (DFT calculations for ¹³C chemical shifts) .
Advanced: What experimental designs are suitable for evaluating biological activity?
Methodological Answer:
- In Vitro Assays:
- Enzyme Inhibition: Test against target enzymes (e.g., SARS-CoV-2 main protease) using fluorescence-based assays .
- Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .
- Mechanistic Studies: Employ molecular docking (AutoDock Vina) to predict binding interactions with viral proteins .
Advanced: How to address data contradictions in toxicity studies?
Methodological Answer:
- Dose-Response Analysis: Perform acute toxicity assays (OECD Guideline 423) at varying concentrations to identify threshold effects .
- Metabolite Profiling: Use LC-MS to detect toxic decomposition products (e.g., morpholine oxides) .
- Species-Specific Models: Compare results across multiple models (e.g., zebrafish embryos vs. murine models) to account for metabolic differences .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Modeling: Use SwissADME or pkCSM to predict absorption (LogP), cytochrome P450 interactions, and blood-brain barrier penetration .
- Molecular Dynamics (MD): Simulate binding stability with target proteins (e.g., >50 ns simulations in GROMACS) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
